Selenocystine

CAS No.: 2897-21-4

Cat. No.: VC8464864

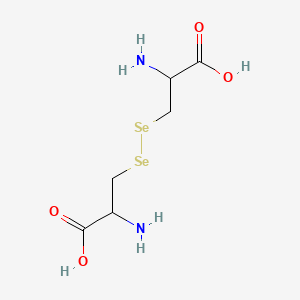

Molecular Formula: C6H12N2O4Se2

Molecular Weight: 334.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2897-21-4 |

|---|---|

| Molecular Formula | C6H12N2O4Se2 |

| Molecular Weight | 334.11 g/mol |

| IUPAC Name | 2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid |

| Standard InChI | InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |

| Standard InChI Key | JULROCUWKLNBSN-UHFFFAOYSA-N |

| SMILES | C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |

| Canonical SMILES | C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Bonding

Selenocystine consists of two selenocysteine residues linked by a diselenide bond. The Se-Se bond length, measured at 2.321 Å, is 14% longer than the disulfide bond in cystine (2.040 Å) . This elongation arises from selenium’s larger atomic radius and lower electronegativity compared to sulfur, which also reduces bond strength and increases susceptibility to redox reactions. The molecule adopts a chiral R configuration due to the presence of selenium as a second-neighbor substituent on the asymmetric carbon .

Table 1: Comparative Properties of Selenocystine and Cystine

The acidic nature of the selenol group (pKa ≈ 5.43) ensures deprotonation at physiological pH, enhancing its reactivity in enzymatic contexts .

Synthesis and Biosynthetic Pathways

Chemical Synthesis

Selenocystine is synthetically derived from serine via a multi-step process:

-

Serine Derivitization: Serine is converted to a protected intermediate, typically using tert-butoxycarbonyl (Boc) groups.

-

Selenium Incorporation: The hydroxyl group of serine is replaced with selenium via nucleophilic substitution using hydrogen selenide () under anaerobic conditions .

-

Oxidative Dimerization: The resulting selenocysteine undergoes air oxidation to form selenocystine, stabilized by the diselenide bridge .

Biosynthesis in Eukaryotes

In vivo, selenocystine arises indirectly through the reduction of selenocysteine, which is synthesized via a specialized pathway:

-

Seryl-tRNA Formation: Seryl-tRNA synthetase (SerRS) charges tRNA with serine.

-

Phosphorylation: PSTK (O-phosphoseryl-tRNA kinase) phosphorylates the serine moiety to form O-phosphoseryl-tRNA.

-

Selenophosphate Integration: SepSecS (selenocysteine synthase) catalyzes the substitution of phosphate with selenophosphate (), yielding selenocysteine-tRNA .

-

Oxidative Storage: Extracellular selenocysteine rapidly oxidizes to selenocystine, which serves as a stable reservoir for cellular selenium .

Biological Roles and Mechanisms

Redox Activity and Antioxidant Functions

Selenocystine exhibits dual redox behavior:

-

Antioxidant: Reduced to selenocysteine () by thioredoxin reductase (TrxR) () , it participates in neutralizing reactive oxygen species (ROS) via glutathione peroxidase (GPx) cascades.

-

Pro-Oxidant: In excess, it generates superoxide radicals () through Fenton-like reactions, contributing to oxidative stress .

Table 2: Enzymes Dependent on Selenocysteine/Selenocystine

| Enzyme | Function | Organism |

|---|---|---|

| Glutathione Peroxidase | ROS detoxification | Humans, mammals |

| Thioredoxin Reductase | Redox homeostasis | Archaea to eukaryotes |

| Formate Dehydrogenase | CO reduction in methanogens | Methanococcus spp. |

Pathophysiological Implications

-

Cancer: Selenocystine induces endoplasmic reticulum (ER) stress and cytoplasmic vacuolization in HeLa cells, exerting cytostatic effects at IC values of 10–50 .

-

Neurodegeneration: Dysregulated selenocystine recycling correlates with Parkinson’s disease, attributed to selenium deficiency in selenoproteins like SEPX1 .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection () resolves selenocystine from cysteine/cystine with a retention time of 8.2 min .

-

Mass Spectrometry (MS): Electrospray ionization (ESI)-MS identifies the molecular ion peak at m/z 333.9 () .

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): NMR reveals a characteristic shift at 250 ppm for the diselenide moiety .

-

X-Ray Crystallography: Resolves the Se-Se bond geometry (2.321 Å) and confirms the R configuration .

Table 3: Analytical Parameters for Selenocystine

| Method | Parameters | Detection Limit |

|---|---|---|

| HPLC-UV | C18 column, 0.1% TFA mobile phase | 0.1 µg/mL |

| ESI-MS | Positive ion mode, capillary voltage 3 kV | 5 nM |

| NMR | 76.3 MHz, CDOD solvent | 10 µM |

Applications in Biomedical Research

Redox Biology Studies

Selenocystine serves as a substrate for assaying thioredoxin reductase (TrxR) activity, leveraging its reduction to selenocysteine as a readout . This assay is pivotal in screening antioxidants and chemotherapeutic agents.

Cancer Therapeutics

Preclinical studies demonstrate selenocystine’s cytostatic effects in breast (MCF-7) and lung (A549) cancer lines, mediated by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume